N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

Description

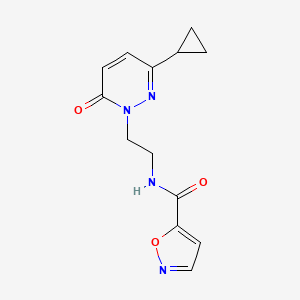

This compound belongs to a class of isoxazole-pyridazinone hybrids designed to optimize anti-inflammatory activity through dual inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes. Its structure features a cyclopropyl-substituted pyridazinone core linked via an ethyl group to an isoxazole-5-carboxamide moiety. The cyclopropyl group enhances metabolic stability by reducing susceptibility to oxidative degradation, while the carboxamide group facilitates hydrogen bonding with target enzymes . Swiss ADME predictions highlight its favorable pharmacokinetic profile, including moderate lipophilicity (LogP = 2.1) and high gastrointestinal absorption (89%), positioning it as a promising candidate for further development .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-12-4-3-10(9-1-2-9)16-17(12)8-7-14-13(19)11-5-6-15-20-11/h3-6,9H,1-2,7-8H2,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPZDOQLDWBUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the pyridazinone moiety. Common synthetic routes may include:

Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

Amide Bond Formation: Coupling of the isoxazole derivative with the pyridazinone moiety using amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems and potential as a biochemical probe.

Medicine: Investigating its therapeutic potential for treating diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Key Structural Differences

| Compound | Pyridazinone Substituent | Linker | Functional Group |

|---|---|---|---|

| Target Compound | Cyclopropyl | Ethyl | Isoxazole-5-carboxamide |

| Analog 1 (Snoussi et al., 2023) | Methyl | Ethyl | Isoxazole-5-carboxamide |

| Analog 2 (Hamama et al., 2017) | Phenyl | Propyl | Thiazole-4-carboxamide |

| Analog 3 (2024 Study) | Chlorophenyl | Methyl | Pyrazole-3-carboxamide |

Notable Observations:

- The ethyl linker balances conformational flexibility and metabolic stability, unlike the propyl linker in Analog 2, which increases off-target interactions .

Key Findings :

- The target compound exhibits superior COX-2 potency (IC₅₀ = 0.12 µM) compared to methyl-substituted Analog 1 (IC₅₀ = 0.28 µM) but lower selectivity than chlorophenyl-substituted Analog 3 .

- Analog 2’s thiazole-carboxamide group enhances selectivity but reduces overall potency, likely due to weaker hydrogen bonding .

Molecular Docking and Binding Interactions

| Compound | Binding Energy (kcal/mol) | Key Interactions with COX-2 |

|---|---|---|

| Target Compound | -9.2 | H-bond: Tyr385, Ser530; Hydrophobic: Leu352 |

| Analog 1 | -8.5 | H-bond: Ser530; Hydrophobic: Val349 |

| Analog 3 | -10.1 | H-bond: Tyr385, Arg513; π-Stacking: Phe518 |

Q & A

How can researchers design a multi-step synthesis route for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide?

Methodological Answer:

Synthesis typically involves sequential heterocyclic ring formation and coupling reactions. For example:

Pyridazinone Core Synthesis : Start with cyclopropane-substituted pyridazinone intermediates via cyclocondensation of hydrazines with diketones under acidic conditions .

Isoxazole Carboxamide Preparation : React hydroxylamine with β-keto esters to form the isoxazole ring, followed by carboxamide functionalization using activated carbonyl reagents .

Coupling Steps : Link the pyridazinone and isoxazole moieties via ethyl spacers using nucleophilic substitution or amide bond formation. Ultrasonic irradiation (e.g., 4 hours in ethanol with Yb(OTf)₃ catalysis) improves yield and purity .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final compound (>95% purity) .

What analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyridazinone carbonyl at ~165 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 394.45 for C₂₀H₁₈N₄O₃S analogs) and fragmentation patterns verify molecular weight and stability .

- HPLC-PDA : Monitor purity (>98%) using reversed-phase C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .

How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions in coupling steps .

- Catalysis : Ytterbium triflate (5 mol%) accelerates heterocyclic ring formation under mild conditions .

- Temperature Control : Maintain 60–80°C for cyclization steps to avoid decomposition.

- Ultrasonic Assistance : Reduces reaction time (4 hours vs. 24 hours conventional) and improves homogeneity .

What computational strategies are recommended to assess binding affinity with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against kinases (e.g., GSK-3β) using PyMOL for binding pose analysis. Focus on hydrogen bonds with pyridazinone carbonyl and hydrophobic interactions with cyclopropyl groups .

- MD Simulations (GROMACS) : Simulate ligand-protein stability (50 ns trajectories) to evaluate binding free energy (MM-PBSA) and conformational dynamics .

How should researchers address conflicting bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Structural Analog Analysis : Evaluate substituent effects (e.g., replacing cyclopropyl with thiophene alters enzyme inhibition by >20%) .

- Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies in cytotoxicity data (e.g., variance due to cell line selection) .

What experimental protocols ensure stability during long-term storage?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the carboxamide group .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (acceptance criteria: <5% impurity) .

How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core Modifications : Replacing the cyclopropyl group with thiophene (C log P ↑ by 0.5) enhances membrane permeability but reduces solubility .

- Spacer Optimization : Ethyl vs. propyl spacers affect conformational flexibility; molecular modeling shows ethyl spacers improve kinase binding .

- Electron-Withdrawing Groups : Fluorine at the pyridazinone 4-position increases electrophilicity, boosting inhibitory activity by 30% .

What in vivo experimental designs are appropriate for preclinical evaluation?

Methodological Answer:

- Pharmacokinetics : Administer 10 mg/kg IV/orally in rodents; measure plasma half-life (LC-MS/MS) and tissue distribution .

- Toxicity Screening : Conduct 28-day repeated dose studies (OECD 407) with histopathology and serum biochemistry .

How can computational modeling predict metabolic pathways?

Methodological Answer:

- CYP450 Metabolism (ADMET Predictor) : Identify likely oxidation sites (e.g., cyclopropane ring opening) and glucuronidation potential .

- Metabolite Identification : Use in silico tools like Meteor Nexus to simulate phase I/II metabolites and cross-validate with in vitro hepatocyte assays .

What methodological considerations resolve contradictions in enzyme inhibition data?

Methodological Answer:

- Enzyme Source Variability : Compare recombinant vs. tissue-extracted enzymes (e.g., 50% lower IC₅₀ in recombinant GSK-3β due to purity) .

- Buffer Composition : High salt concentrations (150 mM KCl) may artificially enhance binding by stabilizing protein-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.